2-methoxy-N-(3-methoxypropyl)-4-methyl-5-(propan-2-yl)benzenesulfonamide
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Overview
Description
2-methoxy-N-(3-methoxypropyl)-4-methyl-5-(propan-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes methoxy, methyl, and sulfonamide functional groups. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methoxypropyl)-4-methyl-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core:
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Attachment of the propyl group: The propyl group can be introduced through a nucleophilic substitution reaction, where a suitable propylating agent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-methoxypropyl)-4-methyl-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
2-methoxy-N-(3-methoxypropyl)-4-methyl-5-(propan-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methoxypropyl)-4-methyl-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and methyl groups may contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(phenylamino)methylphenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-methoxy-N-(3-methoxypropyl)-4-methyl-5-(propan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H25NO4S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methoxy-N-(3-methoxypropyl)-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-11(2)13-10-15(14(20-5)9-12(13)3)21(17,18)16-7-6-8-19-4/h9-11,16H,6-8H2,1-5H3 |
InChI Key |
NQPOAKVNOSLGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCOC)OC |
Origin of Product |
United States |
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